molecular formula C59H77N2O15S+ B194423 Cisatracurium besylate CAS No. 96946-42-8

Cisatracurium besylate

Cat. No.: B194423
CAS No.: 96946-42-8
M. Wt: 1086.3 g/mol
InChI Key: GLLXELVDCIFBPA-MLPUUEHESA-M
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Mechanism of Action

Target of Action

Cisatracurium besylate primarily targets the cholinergic receptors on the motor end-plate . These receptors play a crucial role in neuromuscular transmission, facilitating the communication between nerves and muscles.

Mode of Action

This compound acts by binding competitively to the cholinergic receptors, thereby blocking the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . This results in a blockade of neuromuscular transmission, preventing the end-plate potential from being developed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway. By antagonizing the action of acetylcholine at the motor end-plate, this compound disrupts the normal function of this pathway, leading to muscle relaxation .

Pharmacokinetics

This compound exhibits a volume of distribution at steady state of approximately 0.145 L/kg and a total clearance of approximately 0.28 L/h/kg (4.7 ml/min/kg) . The elimination half-life is about 22 to 29 minutes . It undergoes rapid nonenzymatic degradation in the bloodstream, a process known as Hofmann elimination .

Result of Action

The primary result of this compound’s action is skeletal muscle relaxation. This makes it useful in facilitating tracheal intubation, aiding muscle relaxation during surgery, and assisting mechanical ventilation in adequately sedated ICU patients .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as acetylcholinesterase inhibitors like neostigmine, can antagonize the action of this compound . Additionally, patient-specific factors, such as age and health status, can also impact the drug’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

Cisatracurium besylate acts on cholinergic receptors, blocking neuromuscular transmission . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine . It is an R-cis-R-cis isomer of atracurium and has approximately 3 times its neuromuscular blocking potency . Compared to atracurium, this compound produces a lower degree of histamine release .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking neuromuscular transmission, which is crucial for muscle contraction . This blockade can affect cell signaling pathways, gene expression, and cellular metabolism, although the specific details of these effects are complex and may vary depending on the cell type and context.

Molecular Mechanism

The mechanism of action of this compound involves binding competitively to cholinergic receptors on the motor end-plate . This antagonizes the action of acetylcholine, resulting in blockade of neuromuscular transmission . This action can be reversed by acetylcholinesterase inhibitors such as neostigmine .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the onset of neuromuscular blockade among ICU patients was found to be slower compared to patients undergoing elective surgery . The cumulative doses of cisatracurium were significantly higher in the ICU group .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in cats, cisatracurium was found to be more potent than atracurium in all preclinical studies . Bolus injections of high multiples of the 95% effective neuromuscular-blocking dose did not produce histamine-like cardiovascular effects or increase plasma histamine concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through Hofmann degradation in the liver . Approximately 80% of the drug is metabolized in this way, with 10-15% excreted unchanged .

Subcellular Localization

Given its mechanism of action, it is likely that it is localized at the neuromuscular junction, where it binds to cholinergic receptors on the motor end-plate .

Chemical Reactions Analysis

Cisatracurium besylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cisatracurium besylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Cisatracurium besylate is compared with other neuromuscular blocking agents like atracurium, vecuronium, and rocuronium. Compared to atracurium, this compound has a lower histamine release and higher potency . Vecuronium and rocuronium are also non-depolarizing agents but differ in their onset and duration of action. This compound’s unique feature is its Hofmann elimination, which provides an advantage in patients with compromised organ function .

Similar compounds include:

Properties

CAS No.

96946-42-8

Molecular Formula

C59H77N2O15S+

Molecular Weight

1086.3 g/mol

IUPAC Name

benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1

InChI Key

GLLXELVDCIFBPA-MLPUUEHESA-M

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

Appearance

White to Off-White Solid

melting_point

90-93°C

Pictograms

Acute Toxic; Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(1R,1'R,2R,2'R)-2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium Benzenesulfonate;  Cisatracurium Besilate;  Nimbex;  51W89;  3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-verat

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cisatracurium besylate is disclosed in U.S. Pat. No. 5,453,510 (hereinafter U.S. '510). U.S. '510 describes the formation of (R)-tetrahydro-papaverine (compound HA) from compound (II) which is converted into a mixture of R and S diastereoisomer salts with the chiral amino acid, N-acetyl-L-leucine, resulting in the formation of a mixture of 83% of the R and 17% of the S diastereoisomer. Crystallization of the mixture from acetone affords 97% (R)-tetrahydropapaverine-N-acetyl-L-leucinate and 3% (S)-tetrahydropapaverine-N-acetyl-L-leucinate which is converted into (R)-tetrahydropapaverine base. The (R)-tetrahydropapaverine is subsequently reacted with 1,5-pentamethylene diacrylate followed by oxalic acid to afford the dioxalate salt of (1R,1′R)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline) (i.e., an isomer of compound IV). Conversion of the dioxalate salt into the free base, followed by treatment with methyl benzenesulfonate, affords an aqueous solution of (1R,1′R)-atracurium besylate. Lyophilization results in a pale yellow solid that includes a mixture of three isomers, namely, 1R-cis,1′R-cis; 1R-cis,1′R-trans; 1R-trans,1′R-trans (hereinafter referred to as the “atracurium besylate mixture”) in a ratio of about 58:34:6 respectively. The atracurium besylate mixture is subjected to preparative HPLC column chromatography on silica using a mixture of dichloromethane, methanol and benzenesulfonic acid in the ratio of 4000:500:0.25 as the eluent. The fractions containing the required isomer are collected and washed with water. The dichloromethane solution is evaporated to dryness, the residue dissolved in water and the pH of the solution adjusted to 3.5-4.0 with an aqueous solution of benzenesulfonic acid. The aqueous solution is lyophilized to afford cisatracurium besylate possessing an isomeric purity of about 99%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Cisatracurium Besylate?

A: this compound is a non-depolarizing neuromuscular blocking agent. It competitively binds to nicotinic acetylcholine receptors at the neuromuscular junction. [] This prevents acetylcholine from binding, thus inhibiting muscle contraction and causing paralysis.

Q2: Does this compound cross the blood-brain barrier?

A: Due to its high molecular weight and polarity, this compound does not cross the blood-brain barrier. [] Therefore, it does not directly affect consciousness or pain perception.

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C63H82N2O12S2. It has a molecular weight of 1111.4 g/mol. []

Q4: Are there any known incompatibilities of this compound with other drugs during Y-site administration?

A: Yes, this compound demonstrates incompatibility with certain drugs during Y-site administration. Cefoperazone is incompatible at all tested concentrations of this compound. Furthermore, incompatibility was observed with 14 drugs, including many cephalosporins, at concentrations of 2 and 5 mg/mL, and with 12 drugs at 5 mg/mL. []

Q5: How is this compound metabolized and eliminated?

A: Unlike some other neuromuscular blocking agents, this compound primarily undergoes Hofmann elimination in the body. [, ] This process is independent of liver or kidney function, making it a suitable choice for patients with organ impairment.

Q6: How does age affect the pharmacodynamics of this compound?

A: Studies in pediatric populations demonstrate that the potency of this compound, as measured by ED50 and ED95, remains consistent between infants and children during balanced anesthesia. [] In older adults, research indicates that aging itself does not significantly influence the pharmacodynamics of a single injection of this compound. []

Q7: Does the presence of liver dysfunction affect the pharmacodynamics of this compound?

A: Yes, studies demonstrate that in patients with severe liver dysfunction (Child-Pugh Classification B or C), the maximum blockade effect of this compound is lower, and the onset time is longer compared to patients with normal liver function. [] This suggests that dosage adjustments might be necessary for patients with severe liver dysfunction to achieve adequate neuromuscular blockade.

Q8: Are there any animal models used to study the effects of this compound?

A: Yes, rabbits have been used as animal models to investigate the impact of this compound on brain activity using quantitative pharmaco-electroencephalography (QPEEG). Studies show that the drug can decrease the power percentage and amplitudes of β1- and β2-band of QPEEG. [] Further research showed that the drug increased the power percentage of α1-band and α2-band of QPEEG in rabbits. []

Q9: Can this compound cause phlebitis?

A: Yes, though less common than with Atracurium, there have been documented cases of phlebitis associated with peripheral intravenous administration of this compound, particularly after prolonged infusion periods. [] The acidic nature of the drug is a suspected contributing factor.

Q10: What analytical techniques are commonly used to determine the concentration of this compound in pharmaceutical preparations?

A: Capillary electrophoresis with electrochemiluminescence detection has been successfully employed for the simultaneous determination of this compound and its degradation products in pharmaceutical formulations. [] This method offers high sensitivity, speed, and cost-effectiveness.

Q11: Can you elaborate on other analytical techniques employed for the determination of this compound?

A: Apart from capillary electrophoresis, first-derivative synchronous spectrofluorimetry has also been validated for the simultaneous determination of this compound and propofol in biological fluids. [] This method exhibits high sensitivity, permitting quantification even at low concentrations in plasma samples.

Q12: Are there any direct thin-layer chromatographic methods available for the enantioselective determination of this compound?

A: Yes, researchers have developed a rapid and cost-effective densitometric thin-layer chromatographic method for the enantioseparation of Atracurium Besylate and quantitative determination of its chiral switching isomer, this compound, using l-(+)-tartaric acid as a chiral mobile phase additive. []

Q13: How is the quality of this compound controlled during its synthesis?

A: Process improvements in the synthesis of this compound have been achieved to ensure its quality and purity. Researchers optimized the Michael addition reaction of R-tetrahydropapaverine base with pentane-1,5-diyldiacrylate, followed by quaternization with methyl benzenesulfonate, to achieve a yield of 65% with 99% purity. []

Q14: How does this compound compare to other neuromuscular blocking agents like Rocuronium and Vecuronium?

A: Compared to Rocuronium, this compound may have a slightly slower onset of action but exhibits a longer duration. [, ] In contrast to Vecuronium, it has a shorter duration of action and is less likely to cause histamine release. [, ]

Q15: What are the advantages of using Mivacurium chloride over this compound in otolaryngology surgery?

A: Studies show that Mivacurium chloride, when compared to this compound in otolaryngology surgery, offers faster postoperative recovery, has a lower impact on hemodynamics, and results in fewer adverse reactions. [] It also lacks the cumulative effect of neuromuscular blockade.

Q16: What are potential areas for future research on this compound?

A: Further investigation into the potential anti-cancer effects of this compound, particularly in combination with other chemotherapeutic agents, is warranted. Additionally, exploration of alternative delivery methods, such as targeted drug delivery systems, could potentially enhance its efficacy and minimize side effects. [, ]

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